5-Chloro-1-(3-iodophenyl)-1-oxopentane
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Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Chloro-1-(3-iodophenyl)-1-oxopentane is not explicitly mentioned in the available resources .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, boiling point, structure, formula, and molecular weight, are not explicitly mentioned in the available resources .Scientific Research Applications
Corrosion Inhibition
Schiff bases, including derivatives like 1,5-bis[2-(5-chloro-2-hydroxybenzylideneamino)phenoxy]-3-oxopentane, have been studied for their role as corrosion inhibitors for aluminium in acidic solutions. These compounds exhibit properties that prevent corrosion, and their adsorption behavior follows the Temkin adsorption isotherm. Their effectiveness as corrosion inhibitors has been confirmed through various techniques like electrochemical impedance spectroscopy and Tafel polarisation (Şafak et al., 2012).
Electrochemical Reduction
Research on the electrochemical reduction of compounds including 1-chloro-5-iodopentane has provided insights into the formation of various hydrocarbons through intramolecular cyclization. This process, observed at carbon electrodes in specific conditions, leads to the production of cyclopentane and other compounds depending on the type of dihalopentane used and the reaction environment (Pritts & Peters, 1994).
Synthesis of Radiolabelled Compounds
Methods for synthesizing and radiolabelling compounds like [123I/131I]2-[5-(4-iodophenyl)-pentyl]oxirane-2-carboxylic acid ethyl ester, which involves the use of similar structures to 5-Chloro-1-(3-iodophenyl)-1-oxopentane, have been developed. These methods are crucial for creating agents used in medical imaging and diagnostic procedures (Abbas, Younas, & Feinendegen, 1991).
Other Applications
Additional studies have explored various chemical reactions and syntheses involving similar compounds, highlighting their significance in different areas of chemical research. These include studies on Schiff bases, halogenated compounds, and organotin-based reagents, indicating the broad utility of such compounds in synthetic chemistry (Reese & Thompson, 1988), (Yavari & Baharfar, 1997), (Piers & Karunaratne, 1989).
Future Directions
Properties
IUPAC Name |
5-chloro-1-(3-iodophenyl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClIO/c12-7-2-1-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,1-2,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPGJELLTNUACE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621996 |
Source
|
Record name | 5-Chloro-1-(3-iodophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487058-90-2 |
Source
|
Record name | 5-Chloro-1-(3-iodophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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